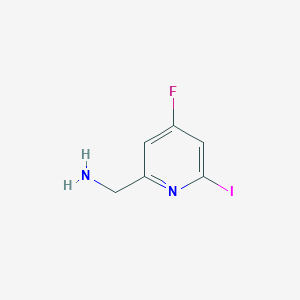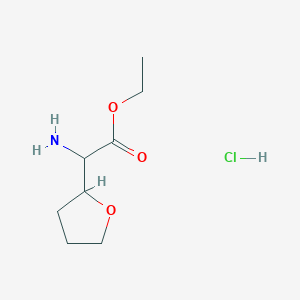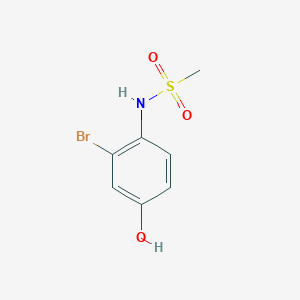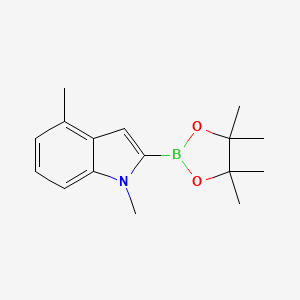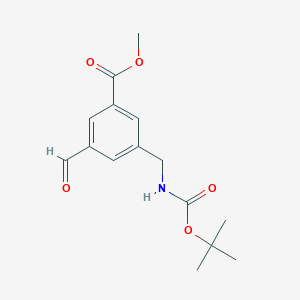
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is an organic compound that features a benzoate ester functional group. This compound is often used in organic synthesis due to its unique structural properties, which include a formyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is commonly used in organic chemistry to protect amines during various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate typically involves the protection of an amine group with a Boc group, followed by the introduction of a formyl group. One common method involves the reaction of a benzoate ester with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs . The use of microreactors also enhances the safety of the process by minimizing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-carboxybenzoate.
Reduction: Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxybenzoate.
Substitution: Methyl 3-aminomethyl-5-formylbenzoate after Boc deprotection.
Scientific Research Applications
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions. The formyl group can also undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate: Lacks the formyl group, making it less reactive in certain transformations.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-carboxybenzoate: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxybenzoate: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is unique due to the presence of both a Boc-protected amine and a formyl group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl 3-formyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-10-5-11(9-17)7-12(6-10)13(18)20-4/h5-7,9H,8H2,1-4H3,(H,16,19) |
InChI Key |
OEESQGGYCSBMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


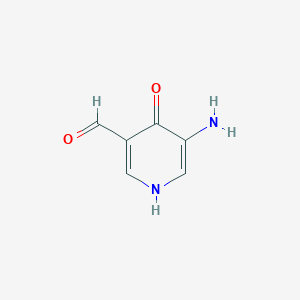
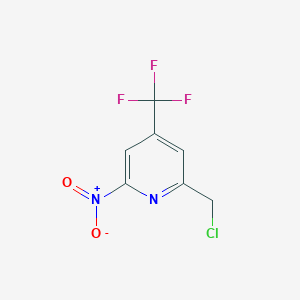
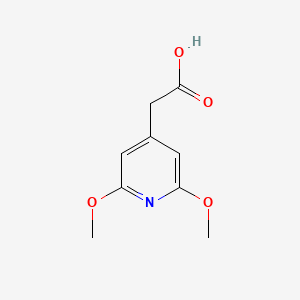
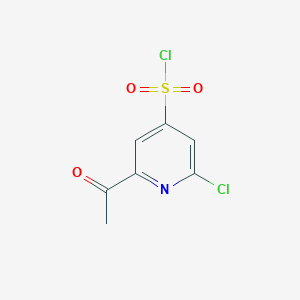

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
